[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride is a complex organic molecule that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which could be useful in the treatment of various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves multiple stepsThe reaction conditions typically involve the use of strong bases and nucleophiles, as well as specific temperature and pressure conditions to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction but often involve specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield a variety of different compounds depending on the nucleophile used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interaction of spiro compounds with biological targets.
Medicine: It has potential as a kinase inhibitor, which could be useful in the treatment of diseases like cancer.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Spiro compounds: These compounds have a similar spiro structure and are of interest in medicinal chemistry for their unique properties.
Uniqueness
What sets [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4’-piperidine]-1’-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride apart is its combination of a spiro structure with chloro and difluoro groups, which may enhance its binding affinity and specificity for kinase enzymes .
Properties
Molecular Formula |
C22H24Cl2F2N4O2S |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H23ClF2N4O2S.ClH/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1H |
InChI Key |
AQFJECOPBADXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.